Welcome to the BenchChem Online Store!
molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B3059523
M. Wt: 230.34 g/mol
InChI Key: YFDGPXJJUSYWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05607670

Procedure details

The synthesis of compound I, the major component of the attractant composition of the invention is illustrated in FIG. 1. In brief, 1,8-octanediol is reacted with dihydropyran in dichloromethane catalyzed by hydrochloric acid to give 8-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octanol, which is reacted with pyridinium chlorochromate to give 8-[(tetrahydro-2H-pyran-2-yl)oxy]octanal (A). The octanal (A) is then reacted with diethylcyanomethylphosphate and sodium hydride to produce 10-[(tetrahydro-2H-pyran-2-yl)oxy]-2-decenitrile (B). Diisobutylaluminum hydride reduces the nitrile (B) to an imine which upon hydrolysis yields the aldehyde (C). Wittig coupling of (C) with n-pentyl triphenylphosphorane gives the mixture of conjugated dienes (D) which upon hydrolysis and acetylation give the two isomeric pentadecadien-1-ol acetates (E). The (E,E)-8,10-isomer is removed by Diels-Alder reaction with tetracyanoethylene to give pure (E,Z)-8,10-pentadecadien- 1-ol acetate (I). A detailed description of the synthesis of I is given in Example 4, below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]CC/C=C/C=C\CCCC)(=O)C.[CH2:20]([OH:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28].O1C=CCCC1.Cl>ClCCl>[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[O:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][OH:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCCC\C=C\C=C/CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.